molecular formula C7H5N3O B1392935 Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 933754-42-8

Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B1392935
CAS No.: 933754-42-8
M. Wt: 147.13 g/mol
InChI Key: WDKZIYWLVBVKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a versatile chemical building block based on a privileged scaffold in medicinal chemistry and drug discovery[a citation:1]. The pyrazolo[1,5-a]pyrimidine core is a rigid, planar bicyclic structure that serves as a purine bioisostere, enabling its interaction with a wide range of enzymatic targets[a citation:1] . This specific 6-carbaldehyde derivative is a key synthetic intermediate; the aldehyde functional group (-CHO) is a reactive handle for further chemical transformations, allowing researchers to construct diverse compound libraries through reactions such as condensations, nucleophilic additions, and the formation of hydrazones and oximes . The parent pyrazolo[1,5-a]pyrimidine scaffold is recognized for its significant pharmacological potential. It forms the core structure of numerous compounds investigated as potent protein kinase inhibitors (PKIs) for targeted cancer therapy, including inhibitors of B-Raf, CDKs, Pim-1, and EGFR . This scaffold is also found in molecules with demonstrated antimalarial, antifungal, anti-inflammatory, and antiviral activities, and is part of approved drugs and clinical candidates like Zaleplon, Anagliptin, and Dorsomorphin . Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives are emerging in materials science as functional fluorophores due to their tunable photophysical properties and solid-state emission capabilities . This product is provided For Research Use Only and is intended for use in laboratory research as a synthetic intermediate to develop novel bioactive molecules or functional materials. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-3-8-7-1-2-9-10(7)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKZIYWLVBVKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267514
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933754-42-8
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933754-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Heterocycle

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability allow for precise, three-dimensional exploration of chemical space, making it an ideal framework for the design of potent and selective modulators of a wide array of biological targets.[1] The biocompatibility and comparatively low toxicity of many of its derivatives have further cemented its importance, leading to the development of several commercialized drugs, including Indiplon, Lorediplon, and Zaleplon for central nervous system (CNS) disorders, and the anticancer agent Larotrectinib.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold, with a focus on its applications in oncology, inflammation, and infectious diseases.

Synthetic Strategies: Building the Core and Its Analogs

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization.[4] A common and effective strategy involves the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-dielectrophiles.

Representative Synthesis of a Dichloro-Pyrazolo[1,5-a]pyrimidine Intermediate

A foundational step in the synthesis of many pyrazolo[1,5-a]pyrimidine derivatives is the creation of a di-substituted core that can be further modified through nucleophilic substitution or cross-coupling reactions. The following protocol outlines a typical synthesis of a dichloro-intermediate.[5]

Experimental Protocol:

  • Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

    • 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a strong base, such as sodium ethoxide.

    • The reaction mixture is refluxed for 24 hours.

    • The resulting dihydroxy-heterocycle is isolated with a typical yield of around 89%.[5]

  • Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

    • The diol from Step 1 is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

    • The mixture is refluxed for 24 hours.

    • The resulting 5,7-dichloro derivative is isolated, with yields in the range of 60-65%.[5] This intermediate serves as a versatile precursor for a wide range of derivatives.

Oncology: A Kinase Inhibitor Powerhouse

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated remarkable success in the field of oncology, primarily through its ability to function as a potent inhibitor of various protein kinases.[4] These enzymes are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[4][5]

Tropomyosin Receptor Kinase (Trk) Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that drive the growth of a variety of solid tumors.[2][3] The pyrazolo[1,5-a]pyrimidine core is a key feature of several approved and clinical-stage Trk inhibitors.[2][3]

Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The nitrogen atoms of the pyrazole and pyrimidine rings often form key hydrogen bonds with hinge region residues of the kinase, such as methionine, effectively blocking ATP binding and subsequent autophosphorylation and activation of downstream signaling pathways.[2]

Signaling Pathway:

Trk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor PLCg PLCγ Trk->PLCg PI3K PI3K Trk->PI3K Ras Ras Trk->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription caption Trk Signaling Pathway

Caption: Downstream signaling pathways activated by Trk receptors.[6][7][8][9]

Quantitative Data: Trk Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC₅₀ (nM)Reference
LarotrectinibTrkA, TrkB, TrkC5-11[2][3]
EntrectinibTrkA, TrkB, TrkC1.7, 0.1, 0.1[2][3]
Compound 20NTRK>0.02[2][10]
Compound 21NTRK>0.02[2][10]
Compound 37TrkA2.4[10]
Other Kinase Targets in Oncology

The pyrazolo[1,5-a]pyrimidine scaffold has shown inhibitory activity against a range of other kinases implicated in cancer, including:

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly selective Pim-1 inhibitors with nanomolar potency.[6][11][12]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Dual inhibitors of CDK2 and TrkA based on this scaffold have shown potent antiproliferative activity.[13][14][15][16]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in non-small cell lung cancer.[4][17][18][19][20]

  • B-Raf and MEK: Key components of the MAPK/ERK signaling pathway, particularly relevant in melanoma.[4][21][22][23][24]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against a target kinase.

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Perform serial dilutions in a suitable reaction buffer.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the diluted compound solutions.

    • Add the recombinant target kinase solution, which has been diluted in a reaction mixture containing reaction buffer and the appropriate substrate (e.g., a peptide or protein).

    • Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Measuring the incorporation of ³²P-labeled ATP into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., using Promega's ADP-Glo™ Kinase Assay).[25]

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and some cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anti-inflammatory properties, with several derivatives showing promising activity.[25][26]

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition

PI3Kδ is a lipid kinase predominantly expressed in leukocytes and plays a crucial role in the signaling pathways that regulate immune cell differentiation, proliferation, and function.[27][28] Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD).[27]

Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors act as ATP-competitive inhibitors. The core scaffold can form key interactions with the hinge region of the enzyme, while substituents can be tailored to interact with specific residues in the binding pocket, conferring selectivity for the δ isoform over other PI3K isoforms (α, β, γ).[27]

Experimental Protocol: PI3Kδ Inhibition Assay [5][25][27][29][30]

  • Reagent Preparation:

    • Dissolve test compounds in 100% DMSO and prepare serial dilutions.

    • Prepare a reaction mixture containing reaction buffer, the lipid substrate phosphatidylinositol 4,5-bisphosphate (PIP2), and water.

  • Assay Procedure:

    • In a 96-well plate, add the compound dilutions.

    • Add the recombinant PI3Kδ enzyme to the wells and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the reaction mixture containing PIP2 and ATP.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding a solution containing biotinylated PIP3 and EDTA.

    • Add a detection reagent, such as GRP1, which binds to the product PIP3.

    • Add a secondary detection reagent, such as streptavidin-HRP, and a chemiluminescent substrate.

    • Measure the luminescence to quantify the amount of PIP3 produced.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Other Anti-inflammatory Mechanisms

Some pyrazolo[1,5-a]pyrimidine derivatives have also been shown to exert anti-inflammatory effects through the inhibition of prostaglandin biosynthesis and cyclooxygenase-2 (COX-2).[25][26][31]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [3][32][33][34][35]

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection. A vehicle control group and a positive control group (e.g., receiving indomethacin) should be included.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for compound absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point and determine the ED₅₀ if applicable.

Infectious Diseases: A New Frontier

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The pyrazolo[1,5-a]pyrimidine scaffold is being investigated as a potential source of new antibacterial drugs.[22]

MurA Inhibition

MurA is an essential bacterial enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[22][36][37][38][39]

Mechanism of Action: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of the MurA enzyme. Molecular docking studies suggest that these compounds can bind to the active site of MurA, preventing the binding of its natural substrates and thereby inhibiting cell wall synthesis.[22]

Experimental Protocol: MurA Inhibition Assay [37][38][39]

  • Reaction Setup:

    • In a 96-well plate, incubate the MurA enzyme with the test compound for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the substrates, phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG).

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

  • Phosphate Detection: The reaction produces inorganic phosphate as a byproduct. Quantify the amount of phosphate generated using a colorimetric method, such as the malachite green assay. This involves adding a malachite green reagent and measuring the absorbance at approximately 650 nm.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutics. Its success in targeting protein kinases in oncology is well-established, and its potential in treating inflammatory diseases and bacterial infections is rapidly emerging. Future research will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents on the pyrazolo[1,5-a]pyrimidine core to enhance selectivity for specific targets and reduce off-target effects.

  • Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms, particularly in the context of cancer therapy.

  • Exploring New Biological Space: Screening pyrazolo[1,5-a]pyrimidine libraries against a wider range of biological targets to uncover new therapeutic applications.

The continued exploration of the chemical space around this privileged scaffold holds great promise for the future of drug discovery.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Neurotrophin-regulated signalling pathways. National Center for Biotechnology Information. [Link]

  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]

  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Publications. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. eric huang lab. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]

  • Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers. [Link]

  • Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player. Frontiers. [Link]

  • Erk Signaling Pathway. Creative Diagnostics. [Link]

  • Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. National Center for Biotechnology Information. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]

  • Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. ACS Omega. [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]

  • PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). Spandidos Publications. [Link]

  • Cyclin-dependent kinase 2. Wikipedia. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. [Link]

  • Signaling Pathways of Tyrosine Kinase Receptors. National Center for Biotechnology Information. [Link]

  • A diagram of the Ras/Raf/MEK/ERK pathway, showing the possible distinct... ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • New dual CDK approach tackles drug-resistant breast cancer. Drug Target Review. [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]

  • Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. PubMed Central. [Link]

  • ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. Biochemical Journal. [Link]

  • File:EGFR signaling pathway.png. Wikimedia Commons. [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. National Center for Biotechnology Information. [Link]

  • TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. C1/C2, cysteine-rich clusters; Ig1/Ig2, immunoglobulin-like domains; LRR1-3, leucine-rich repeats; NGF, nerve growth factor. ResearchGate. [Link]

  • Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. Antimicrobial Agents and Chemotherapy. [Link]

  • PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Journal of Clinical Investigation. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • ProFoldin MurA Assay Kits. MoBiTec. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. ResearchGate. [Link]

  • Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. National Center for Biotechnology Information. [Link]

Sources

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, most notably protein kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer.[1][2] This has led to the development of several successful drugs, including the anxiolytic Ocinaplon and the anticancer agent Dinaciclib.

This technical guide provides a comprehensive overview of the synthetic strategies employed to construct and functionalize the pyrazolo[1,5-a]pyrimidine system. It is designed for researchers and drug development professionals, offering not just a compilation of reactions, but also an in-depth analysis of the underlying mechanisms, regiochemical considerations, and practical experimental guidance to empower the rational design and synthesis of novel derivatives.

I. The Cornerstone Condensation: 5-Aminopyrazoles and 1,3-Dielectrophiles

The most prevalent and versatile approach to the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 5-aminopyrazole with a three-carbon 1,3-dielectrophilic synthon.[1] The 5-aminopyrazole acts as a binucleophile, with both the exocyclic amino group and the endocyclic N1 nitrogen participating in the cyclization. The regiochemical outcome of this reaction is a critical consideration, heavily influenced by the nature of the electrophile and the reaction conditions.

I.A. Mechanism and Regioselectivity: A Tale of Two Nucleophiles

The generally accepted mechanism proceeds via an initial nucleophilic attack of the more nucleophilic exocyclic 5-amino group onto one of the electrophilic centers of the 1,3-dielectrophile. This is followed by an intramolecular cyclization involving the endocyclic N1 nitrogen and the second electrophilic center, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.[1]

The principal regiochemical challenge arises when an unsymmetrical 1,3-dielectrophile is employed. The initial attack of the 5-amino group can occur at either of the two non-equivalent electrophilic carbons, leading to the formation of two possible regioisomers. The control of this regioselectivity is paramount for any targeted synthesis.

Diagram 1: General Reaction Mechanism

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Cyclization & Dehydration 5-Aminopyrazole 5-Aminopyrazole Intermediate Vinylogous Amide Intermediate 5-Aminopyrazole->Intermediate Nucleophilic Attack 1,3-Dielectrophile 1,3-Dielectrophile (e.g., β-Diketone) 1,3-Dielectrophile->Intermediate Product Pyrazolo[1,5-a]pyrimidine Intermediate->Product Cyclization & Dehydration

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

I.B. Common 1,3-Dielectrophiles and Their Applications

A variety of 1,3-dielectrophiles can be utilized, each offering a distinct substitution pattern on the resulting pyrimidine ring.

1,3-DielectrophileResulting Substituents at C5 and C7Notes
β-Diketones (e.g., Acetylacetone)Alkyl/ArylOne of the most common methods. Symmetrical diketones yield a single product.
β-Ketoesters (e.g., Ethyl Acetoacetate)Alkyl/Aryl and HydroxylThe resulting pyrimidinone can exist in tautomeric forms.
Malonates (e.g., Diethyl Malonate)DihydroxylThe product is a dihydroxypyrazolo[1,5-a]pyrimidine, a versatile intermediate.
α,β-Unsaturated Ketones (Enones)Alkyl/ArylThe reaction proceeds via a Michael addition followed by cyclization.
α,β-Unsaturated NitrilesAmino and Alkyl/ArylUseful for introducing an amino group at the C7 position.
I.C. Experimental Protocol: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

This protocol describes a classic example of the condensation reaction using a symmetrical β-diketone.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1H-pyrazol-5-amine (1.0 g, 10.3 mmol).

  • Add ethanol (20 mL) followed by acetylacetone (1.14 g, 11.3 mmol).

  • Add a catalytic amount of acetic acid (0.2 mL).

Step 2: Reaction and Work-up

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Purification

  • The crude product can be purified by recrystallization from ethanol to yield the desired 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as a white solid.

II. Advanced Synthetic Methodologies

While the classical condensation remains a workhorse, modern synthetic techniques offer significant advantages in terms of efficiency, diversity, and environmental impact.

II.A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines.[1] The rapid heating and localized superheating effects can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner products.[3] Solvent-free conditions are often achievable, further enhancing the green credentials of this method.

Diagram 2: Conventional vs. Microwave Synthesis Workflow

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis Conventional_Start Reactants in Solvent Conventional_Heat Reflux (hours) Conventional_Start->Conventional_Heat Conventional_Workup Work-up & Purification Conventional_Heat->Conventional_Workup Conventional_Product Product Conventional_Workup->Conventional_Product Microwave_Start Reactants (often solvent-free) Microwave_Heat Microwave Irradiation (minutes) Microwave_Start->Microwave_Heat Microwave_Workup Simplified Work-up Microwave_Heat->Microwave_Workup Microwave_Product Product Microwave_Workup->Microwave_Product

Caption: Comparison of conventional and microwave-assisted synthesis workflows.

II.B. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex pyrazolo[1,5-a]pyrimidines.[2] These reactions are characterized by high atom economy and operational simplicity. For instance, a three-component reaction between an aminopyrazole, an aldehyde, and an active methylene compound can rapidly generate highly substituted pyrazolo[1,5-a]pyrimidine libraries.

II.C. Green Chemistry Approaches

Beyond microwave synthesis, other green methodologies are being explored. Ultrasound-assisted synthesis, for example, utilizes acoustic cavitation to enhance reaction rates and can often be performed in environmentally benign solvents like water or ethanol.[4] The use of deep eutectic solvents (DES) as both catalyst and reaction medium is another promising green alternative.

III. Post-synthetic Functionalization: Expanding Chemical Space

The pyrazolo[1,5-a]pyrimidine scaffold can be further elaborated through a variety of functionalization reactions, allowing for the fine-tuning of its properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, are particularly powerful for introducing aryl and heteroaryl substituents, as well as various amino groups, at specific positions on the ring system, which is crucial for exploring structure-activity relationships in drug discovery.[2][4]

IV. Structure-Activity Relationships (SAR) in Kinase Inhibition

The true value of the pyrazolo[1,5-a]pyrimidine scaffold is realized in its application as a template for the design of potent and selective kinase inhibitors.[1][2] SAR studies have revealed key structural features that govern their inhibitory activity.

  • Hinge-Binding: The N1 and N6 atoms of the pyrazolo[1,5-a]pyrimidine core often form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Substituents at C2 and C3: These positions are often solvent-exposed and can be modified to enhance potency and selectivity.

  • Substituents at C5 and C7: These positions can be functionalized to occupy hydrophobic pockets within the ATP-binding site, thereby increasing binding affinity.

For example, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine core serves as the hinge-binding motif, while substituents are optimized to interact with specific residues in the Trk active site.

V. Future Outlook

The synthesis of substituted pyrazolo[1,5-a]pyrimidines continues to be an active area of research. Future efforts will likely focus on the development of more sustainable and efficient synthetic methods. The application of flow chemistry for the continuous production of these valuable compounds is a particularly exciting prospect. Furthermore, the exploration of novel multicomponent reactions will undoubtedly lead to the discovery of new derivatives with unique biological activities. As our understanding of the structural requirements for potent and selective kinase inhibition grows, the pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly remain a central platform for the development of the next generation of targeted therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2023. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2021. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 2022. Available from: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering, 2024. Available from: [Link]

  • Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. ResearchGate, 2012. Available from: [Link]

Sources

In Silico Modeling of Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Art and Science of Predictive Modeling in Modern Drug Discovery

The journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges, demanding a multidisciplinary approach where computational science plays an increasingly pivotal role. The Pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry, represents a fertile ground for the development of novel therapeutics, particularly in the realm of kinase inhibition.[1][2] This guide is crafted for researchers, scientists, and drug development professionals who are poised to explore the therapeutic potential of a specific, yet underexplored, derivative: Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

The introduction of a carbaldehyde group at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold is not a trivial modification. It bestows upon the molecule a unique electronic and steric profile, and more importantly, a reactive center that can engage with biological targets in ways that the parent scaffold cannot. This guide will navigate the complexities of in silico modeling of such interactions, moving beyond generic protocols to provide a deep, technically-grounded understanding of the "why" behind the "how." We will delve into the nuances of molecular docking, the intricacies of molecular dynamics simulations, and the predictive power of advanced modeling techniques, all within the context of this specific and promising molecule. Our objective is to equip you with the knowledge and methodologies to not only predict the binding affinity and mode of interaction of this compound derivatives but also to rationally design next-generation therapeutics with enhanced potency and selectivity.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Player in Medicinal Chemistry

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that has garnered significant attention in drug discovery.[2] Its synthetic versatility allows for structural modifications across its periphery, making it an ideal candidate for combinatorial library design.[2] This scaffold is at the heart of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1]

A significant body of research highlights the role of pyrazolo[1,5-a]pyrimidine derivatives as potent protein kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases and disrupting their catalytic activity.[1]

The Significance of the 6-Carbaldehyde Moiety: A Gateway to Novel Interactions

The introduction of a carbaldehyde (-CHO) group at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold introduces a reactive electrophilic center. This functional group can participate in a variety of chemical reactions, a property that can be leveraged for therapeutic benefit. In the context of protein-ligand interactions, the aldehyde can act as a hydrogen bond acceptor or, more significantly, form reversible or irreversible covalent bonds with nucleophilic residues such as lysine or cysteine within a protein's active site. This potential for covalent targeting can lead to inhibitors with high potency and prolonged duration of action.

From a synthetic standpoint, the carbaldehyde group is a versatile handle for further chemical modifications. It can be readily transformed into a variety of other functional groups through reactions such as reductive amination, oxidation, or Wittig-type reactions, allowing for the exploration of a broad chemical space and the fine-tuning of structure-activity relationships (SAR).

A Strategic Workflow for In Silico Modeling of this compound

A robust in silico modeling strategy is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The following workflow provides a comprehensive framework for investigating the interactions of this compound with its putative biological targets.

G cluster_prep Preparation Phase cluster_model Modeling & Simulation cluster_analysis Analysis & Refinement ligand_prep Ligand Preparation (this compound) docking Molecular Docking (Covalent & Non-covalent) ligand_prep->docking target_id Target Identification & Validation protein_prep Protein Preparation (Receptor Structure) target_id->protein_prep protein_prep->docking md_sim Molecular Dynamics Simulations docking->md_sim sar SAR & Lead Optimization docking->sar binding_analysis Binding Free Energy Analysis md_sim->binding_analysis advanced Advanced Modeling (Pharmacophore, QSAR) binding_analysis->sar sar->ligand_prep Iterative Design G cluster_md Molecular Dynamics Simulation Workflow start Docked Protein-Ligand Complex solvate Solvation with Water & Ions start->solvate equilibrate System Equilibration (NVT & NPT) solvate->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, Interactions) production->analysis

Figure 2: A generalized workflow for performing molecular dynamics simulations of a protein-ligand complex.

Data Presentation and Interpretation: From Numbers to Insights

The output of in silico modeling is a wealth of quantitative data that must be carefully analyzed and interpreted to extract meaningful insights.

Summarizing Docking and MD Simulation Results

The results of docking and MD simulations can be summarized in a clear and concise table to facilitate comparison between different ligands or different binding poses.

MetricDescriptionThis compound
Docking Score (kcal/mol) Estimated binding affinity from docking.-8.5
Key Non-Covalent Interactions Hydrogen bonds, hydrophobic contacts, etc.H-bond with backbone NH of Val828
Covalent Adduct Formation Residue and type of covalent bond.Schiff base with Lys780
Ligand RMSD (Å) Stability of the ligand's pose during MD.1.2 ± 0.3
Protein RMSD (Å) Overall stability of the protein structure.2.5 ± 0.5
Binding Free Energy (kcal/mol) More accurate estimate of binding affinity.-10.2 ± 1.5

Table 1: Example of a summary table for in silico modeling results.

Visualizing Interactions: The Power of a Picture

Visual inspection of the protein-ligand complex is crucial for understanding the nature of the interactions. 3D visualization software such as PyMOL or VMD can be used to create high-quality images that highlight key binding features.

Advanced Modeling Techniques: Expanding the Predictive Horizon

Beyond docking and MD simulations, several advanced modeling techniques can be employed to further refine our understanding of this compound interactions.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are necessary for biological activity. A pharmacophore model can be used to screen large compound libraries for new hits with similar activity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical properties of a series of compounds with their biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide lead optimization. [3]* Free Energy Perturbation (FEP): FEP is a computationally intensive but highly accurate method for calculating the relative binding free energies of a series of congeneric ligands. It is particularly useful for prioritizing compounds for synthesis during lead optimization.

Conclusion: A Roadmap for Rational Drug Design

The in silico modeling of this compound interactions is a multifaceted endeavor that requires a deep understanding of both the chemistry of the ligand and the biology of the target. This guide has provided a comprehensive framework for approaching this challenge, from the initial preparation of the system to the application of advanced modeling techniques. By following the protocols and principles outlined herein, researchers can gain valuable insights into the binding mechanisms of this promising class of compounds and accelerate the design of novel therapeutics. The iterative nature of the in silico modeling process, where computational predictions guide experimental work and experimental results refine the computational models, is the cornerstone of modern, rational drug discovery.

References

  • Czardybon, W., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4944. [Link]

  • Iorkula, T. T., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-21. [Link]

  • El-Sayed, M. A. A., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 83(8), 1845-1863. [Link]

  • Cimino, P., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(19), 5897. [Link]

  • Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]

  • Abdel-rahman, H. M., et al. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Archiv der Pharmazie, 355(11), 2200395. [Link]

  • Czardybon, W., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11256. [Link]

  • Knezevic, N., et al. (2022). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 13(10), 1256-1265. [Link]

  • Li, Y., et al. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems, 9(9), 2345-2357. [Link]

  • Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113581. [Link]

  • Li, Y., et al. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems, 9(9), 2345-2357. [Link]

  • Chen, Y., et al. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 66(23), 15996-16016. [Link]

  • El-sayed, W. A., et al. (2023). Synthesis, anticancer evaluation, and molecular modelling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 16(4), 104603. [Link]

  • Iorkula, T. T., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13. [Link]

  • El-Gohary, N. S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

Sources

Methodological & Application

Synthesis of Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its unique electronic and structural features have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1][2] The functionalization of this core at various positions allows for the fine-tuning of its pharmacological properties. Specifically, the introduction of a carbaldehyde group, a versatile synthetic handle, opens up a plethora of possibilities for further molecular elaboration, making pyrazolo[1,5-a]pyrimidine-6-carbaldehyde a valuable building block for the synthesis of novel therapeutics.

This application note provides a detailed, field-proven protocol for the synthesis of this compound. We will delve into the causality behind the experimental choices, offering insights that are critical for successful execution in a research and development setting.

Synthetic Strategy: A Multi-Step Approach to Regioselective Formylation

Direct formylation of the pyrazolo[1,5-a]pyrimidine core at the 6-position using classical methods like the Vilsmeier-Haack reaction can be challenging due to competing reactions at other positions, particularly the electronically richer 3-position. To circumvent this regioselectivity issue, a robust and reliable multi-step synthetic strategy is employed. This approach involves the initial construction of the pyrazolo[1,5-a]pyrimidine scaffold, followed by the introduction of a functional group at the 6-position that can be readily converted to the desired carbaldehyde.

Our primary proposed route involves the synthesis of a key intermediate, Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, followed by its selective reduction to the target aldehyde. An alternative, equally viable, pathway involves the introduction of a hydroxymethyl group at the 6-position and its subsequent oxidation.

Primary Synthetic Protocol: From Core Construction to Final Product

This protocol is divided into three main stages:

  • Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

  • Carboxylation at the C6-Position

  • Reduction of the Carboxylic Acid to the Carbaldehyde

Part 1: Synthesis of the Unsubstituted Pyrazolo[1,5-a]pyrimidine Core

The foundational step is the construction of the heterocyclic scaffold through the cyclocondensation of 3-aminopyrazole with a malondialdehyde equivalent. We will utilize malondialdehyde tetraethyl acetal for its stability and ease of handling.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add malondialdehyde tetraethyl acetal (1.1 eq).

  • Add a catalytic amount of a strong acid, for example, concentrated hydrochloric acid or p-toluenesulfonic acid. The acid catalyzes the hydrolysis of the acetal to the reactive dialdehyde and facilitates the cyclization.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Pyrazolo[1,5-a]pyrimidine.

Causality and Expertise: The choice of an acid catalyst is crucial for the in situ generation of the reactive dialdehyde from its acetal precursor. Acetic acid can serve as both a solvent and a catalyst, offering a simplified reaction setup. The workup procedure is designed to remove the acid catalyst and any water-soluble byproducts.

Part 2: Regioselective Carboxylation at the C6-Position

With the core scaffold in hand, the next critical step is the introduction of a carboxylic acid group at the 6-position. This is achieved through a directed ortho-metalation (DoM) strategy, involving lithiation followed by quenching with carbon dioxide.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the Pyrazolo[1,5-a]pyrimidine (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the regioselectivity of the lithiation and to prevent side reactions.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise. The C6 proton is the most acidic after the initial deprotonation at N1, leading to regioselective lithiation.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Acidify the mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the crude product to obtain Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Causality and Expertise: The use of a strong, non-nucleophilic base like n-BuLi at low temperatures is key to achieving regioselective deprotonation. The inert atmosphere is essential to prevent the quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

Part 3: Selective Reduction to this compound

The final step is the selective reduction of the carboxylic acid to the aldehyde. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation, as it can effect this reduction at low temperatures, minimizing over-reduction to the alcohol.[3]

Reaction Scheme:

Experimental Protocol:

  • Dissolve the Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in a dry, aprotic solvent like THF or dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of DIBAL-H in hexanes or toluene (1.1-1.5 eq) dropwise. The stoichiometry of DIBAL-H is critical to avoid over-reduction.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow, careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final product, this compound.

Causality and Expertise: The low reaction temperature is paramount for the success of this reduction. At higher temperatures, DIBAL-H will readily reduce the aldehyde to the corresponding alcohol. The Rochelle's salt workup is a standard and effective method for quenching DIBAL-H reactions and breaking up the aluminum salt complexes, which facilitates product isolation.

Alternative Synthetic Protocol: Hydroxymethylation and Oxidation

This alternative route provides another reliable method for accessing the target compound.

Part 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-6-methanol

This can be achieved by the reduction of the corresponding carboxylic acid (synthesized as in the primary protocol) or via a Grignard reaction with the 6-bromo derivative followed by quenching with formaldehyde.

Part 2: Oxidation to the Aldehyde

A mild oxidation of the primary alcohol yields the desired aldehyde.

Reaction Scheme:

Experimental Protocol:

  • Dissolve Pyrazolo[1,5-a]pyrimidine-6-methanol (1.0 eq) in a dry solvent such as dichloromethane.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.[1][2]

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product, dry the organic layer, concentrate, and purify by column chromatography.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
Pyrazolo[1,5-a]pyrimidineC6H5N3119.1270-85%
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acidC7H5N3O2163.1350-65%
This compoundC7H5N3O147.1360-75%

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization C6-Functionalization cluster_final Final Product 3-Aminopyrazole 3-Aminopyrazole Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Aminopyrazole->Pyrazolo_pyrimidine Cyclocondensation Malondialdehyde_acetal Malondialdehyde tetraethyl acetal Malondialdehyde_acetal->Pyrazolo_pyrimidine Carboxylic_Acid Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Pyrazolo_pyrimidine->Carboxylic_Acid 1. n-BuLi 2. CO2 Aldehyde This compound Carboxylic_Acid->Aldehyde DIBAL-H Reduction

Sources

Applications of Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of clinically significant molecules.[1][2] This bicyclic, nitrogen-rich structure serves as an excellent pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. Its rigid framework provides a solid foundation for the strategic placement of functional groups, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the applications of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their utility as kinase inhibitors in oncology and their role in modulating central nervous system targets. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to enable researchers to harness the full potential of this remarkable scaffold.

Therapeutic Applications of Pyrazolo[1,5-a]pyrimidine Derivatives

The therapeutic landscape of pyrazolo[1,5-a]pyrimidine derivatives is broad and continually expanding.[1] Initially recognized for their effects on the central nervous system, their role in targeted cancer therapy has become increasingly prominent.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrazolo[1,5-a]pyrimidine core has proven to be an exceptional template for the design of potent and selective kinase inhibitors, primarily by acting as an ATP-competitive hinge-binding motif.[3]

A prime example of the success of the pyrazolo[1,5-a]pyrimidine scaffold is in the development of TRK inhibitors. TRK fusions are oncogenic drivers in a variety of solid tumors. Larotrectinib and Entrectinib are two FDA-approved drugs that feature this core structure and have shown remarkable efficacy in patients with TRK fusion-positive cancers.[4][5] These inhibitors function by blocking the ATP-binding site of the TRK kinase domain, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK, PI3K-AKT, and PLCγ pathways.[6][7]

Table 1: Selected Pyrazolo[1,5-a]pyrimidine-based TRK Inhibitors and their Biological Activity

CompoundTarget Kinase(s)IC50 (nM)Cell-based Assay (IC50, nM)Reference
LarotrectinibTRKA, TRKB, TRKC6.5, 8.1, 10.6-[8]
EntrectinibTRKA, TRKB, TRKC, ROS1, ALK1.7, 0.2, 0.1, 0.6, 1.6-[4]
Compound 23TRKA-0.1 (KM12 cells)[4]
Compound 24TRKA-0.2 (KM12 cells)[4]
Central Nervous System (CNS) Agents

The pyrazolo[1,5-a]pyrimidine scaffold is also a key feature in several drugs targeting the CNS. Zaleplon, a nonbenzodiazepine hypnotic, is used for the short-term treatment of insomnia. It acts as a selective agonist at the benzodiazepine site of the GABA-A receptor, leading to sedative and hypnotic effects.

Experimental Protocols

Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative: 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol describes a common and efficient method for the synthesis of a pyrazolo[1,5-a]pyrimidine core through the condensation of a 5-aminopyrazole with a β-ketoester.[1]

Step 1: Synthesis of the 5-Aminopyrazole Precursor (5-amino-1H-pyrazole-4-carbonitrile)

  • Reaction: The synthesis of the aminopyrazole precursor is a critical first step. A common method involves the reaction of malononitrile dimer with hydrazine.[9]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile dimer (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile.

Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Ring

  • Reaction: The 5-aminopyrazole is then reacted with a β-dicarbonyl compound, in this case, ethyl acetoacetate, to form the pyrazolo[1,5-a]pyrimidine ring system.[1][10]

  • Procedure:

    • In a round-bottom flask, suspend 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in glacial acetic acid.

    • Add ethyl acetoacetate (1.2 equivalents) to the suspension.

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation Malononitrile Dimer Malononitrile Dimer 5-amino-1H-pyrazole-4-carbonitrile 5-amino-1H-pyrazole-4-carbonitrile Malononitrile Dimer->5-amino-1H-pyrazole-4-carbonitrile Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->5-amino-1H-pyrazole-4-carbonitrile Final Product 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-amino-1H-pyrazole-4-carbonitrile->Final Product Acetic Acid, Reflux Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Final Product Purification Purification Final Product->Purification Recrystallization Characterization Characterization Purification->Characterization NMR, MS

Synthetic Workflow for a Pyrazolo[1,5-a]pyrimidine Derivative.
Biological Evaluation: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a series of dilutions of the test pyrazolo[1,5-a]pyrimidine derivative in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[11]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis and IC₅₀ Determination:

      • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

      • Plot the percentage of cell viability against the logarithm of the compound concentration.

      • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with pyrazolo[1,5-a]pyrimidine derivatives incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end Results analyze->end

Workflow for Determining IC50 using the MTT Assay.

Mechanism of Action: TRKA Signaling Pathway Inhibition

The therapeutic efficacy of pyrazolo[1,5-a]pyrimidine-based TRK inhibitors like Larotrectinib stems from their ability to potently and selectively block the kinase activity of TRK fusion proteins. This inhibition occurs at the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby shutting down oncogenic signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein Ras Ras TRK_Fusion->Ras Activates PI3K PI3K TRK_Fusion->PI3K Activates PLCg PLCγ TRK_Fusion->PLCg Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Larotrectinib Larotrectinib (Pyrazolo[1,5-a]pyrimidine) Larotrectinib->TRK_Fusion Inhibits ATP Binding

Inhibition of the TRKA Signaling Pathway by Larotrectinib.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its proven success in targeting protein kinases in oncology and its established role in CNS-active drugs underscore its significance. The synthetic accessibility and the potential for diverse functionalization ensure that pyrazolo[1,5-a]pyrimidine derivatives will continue to be a fertile ground for the discovery of new and improved medicines. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this remarkable heterocyclic system.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]

  • Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. The New England Journal of Medicine. Available at: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. Available at: [Link]

  • TrkA signaling pathway. Composite scheme of the main signaling pathways... ResearchGate. Available at: [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. Available at: [Link]

  • Full article: Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Reviews. Available at: [Link]

  • (PDF) Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. ResearchGate. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PubMed Central. Available at: [Link]

  • Structural basis of the transmembrane domain dimerization and rotation in the activation mechanism of the TRKA receptor by nerve growth factor. PubMed Central. Available at: [Link]

  • Larotrectinib long-term efficacy and safety in adult patients (pts) with tropomyosin receptor kinase (TRK) fusion cancer. ASCO Publications. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. Available at: [Link]

  • Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. PubMed Central. Available at: [Link]

  • A kind of method for preparing 7 hydroxyl mitragynines. Google Patents.
  • neurotrophin TRK receptor signaling pathway. Gene Ontology Consortium. Available at: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. Available at: [Link]

  • Biogenesis and Function of the NGF/TrkA Signaling Endosome. PubMed Central. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

Sources

Unlocking Crop Protection: Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidines in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Agrochemical Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry and is now demonstrating significant potential in the development of novel agrochemicals.[1][2] Its rigid, planar structure and the synthetic accessibility for substitutions at multiple positions allow for the fine-tuning of biological activity, making it an attractive framework for the discovery of new herbicides, fungicides, and insecticides.[1] This guide provides an in-depth exploration of the application of pyrazolo[1,5-a]pyrimidines in agrochemical research, offering detailed protocols for their synthesis and biological evaluation.

The Rise of a Versatile Scaffold in Agrochemicals

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, allowing it to interact with a wide range of biological targets. While extensively studied for its anticancer and anti-inflammatory properties due to its kinase inhibition capabilities, the structural features that make it successful in medicine are also being leveraged for crop protection.[3][4] Patents have been filed for pyrazolo[1,5-a]pyrimidine derivatives for use as herbicides, insecticides, and for sterilization, underscoring their broad-spectrum potential in agriculture.

Core Synthesis Strategies: Building the Pyrazolo[1,5-a]pyrimidine Framework

A cornerstone of pyrazolo[1,5-a]pyrimidine chemistry is the condensation reaction between a 3-aminopyrazole and a β-dicarbonyl compound or its equivalent.[1] This versatile and widely used method allows for the introduction of a variety of substituents onto the pyrimidine ring, which is crucial for optimizing the desired agrochemical activity.[1]

G cluster_reactants Starting Materials A 3-Aminopyrazole C Condensation Reaction (Acidic or Basic Conditions) A->C B β-Dicarbonyl Compound B->C D Pyrazolo[1,5-a]pyrimidine Core C->D

Caption: General synthetic scheme for the pyrazolo[1,5-a]pyrimidine core.

Protocol 1: Synthesis of a Substituted 7-hydroxypyrazolo[1,5-a]pyrimidine

This protocol describes a typical condensation reaction to form a 7-hydroxypyrazolo[1,5-a]pyrimidine, a common intermediate for further functionalization.

Materials:

  • 3-Amino-5-methylpyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 3-amino-5-methylpyrazole (10 mmol, 1 eq.), ethyl acetoacetate (12 mmol, 1.2 eq.), and glacial acetic acid (50 mL).

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into ice-cold water (200 mL) with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 50 mL) and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield the 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Rationale: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation and subsequent cyclization. The excess ethyl acetoacetate ensures the complete consumption of the limiting 3-aminopyrazole. Precipitation in ice-water allows for the straightforward isolation of the product.

Herbicidal Applications: Targeting Amino Acid Synthesis

A significant number of commercial herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[5] The triazolopyrimidine class of herbicides are well-known ALS inhibitors.[5] Due to structural similarities, pyrazolo[1,5-a]pyrimidines are promising candidates for the development of new ALS-inhibiting herbicides.

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids ... Inhibitor Pyrazolo[1,5-a]pyrimidine Herbicide Inhibitor->ALS

Caption: Proposed mechanism of action for herbicidal pyrazolo[1,5-a]pyrimidines.

Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay quantifies the activity of ALS by measuring the formation of its product, acetolactate.[5] The inhibition of the enzyme by a test compound is determined by a decrease in the colorimetric signal.

Materials:

  • Partially purified ALS enzyme from a suitable plant source (e.g., etiolated corn seedlings)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

  • Substrate solution: 100 mM sodium pyruvate in assay buffer.

  • Test compound (pyrazolo[1,5-a]pyrimidine derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Stopping solution: 6 N H₂SO₄.

  • Colorimetric reagent A: 0.5% (w/v) creatine.

  • Colorimetric reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add 10 µL of the test compound dilution (or solvent control) to each well.

  • Add 20 µL of the partially purified ALS enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate at 60°C for 15 minutes to ensure complete decarboxylation.

  • Add 50 µL of reagent A (creatine) to each well.

  • Add 50 µL of reagent B (α-naphthol) to each well.

  • Incubate at 60°C for 15 minutes to allow for color development.

  • Measure the absorbance at 525 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Rationale: The acidic conditions of the stopping solution halt the enzymatic reaction and catalyze the conversion of the colorless product, acetolactate, to acetoin. Acetoin then reacts with creatine and α-naphthol under basic conditions to form a red-colored complex, allowing for spectrophotometric quantification. A reduction in color intensity corresponds to the inhibition of ALS activity.

Fungicidal Properties: Disrupting Fungal Growth

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable in vitro activity against a range of phytopathogenic fungi.[6] Their efficacy is often evaluated using mycelial growth inhibition assays.

Compound IDTarget FungiIC₅₀ (µg/mL)Reference
4j Alternaria solani17.11[6]
4h Cytospora sp.27.32[6]
4h Fusarium solani21.04[6]

Table 1: In vitro antifungal activity of selected 6,7-diarylpyrazolo[1,5-a]pyrimidines.

Protocol 3: Mycelial Growth Inhibition Assay

This protocol details the poisoned food technique to assess the in vitro antifungal activity of pyrazolo[1,5-a]pyrimidine compounds.

Materials:

  • Pure cultures of test fungi (e.g., Alternaria solani, Fusarium solani).

  • Potato Dextrose Agar (PDA).

  • Test compound dissolved in a suitable solvent (e.g., acetone or DMSO).

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

  • Laminar flow hood.

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C.

  • Add the test compound at various concentrations to the molten PDA. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth (typically ≤1%). A solvent-only control should be included.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Seal the plates with parafilm and incubate at 25 ± 2°C in the dark.

  • Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).

Rationale: This method directly assesses the impact of the test compound on the vegetative growth of the fungus. By incorporating the compound into the growth medium, the fungus is continuously exposed, providing a clear measure of its fungistatic or fungicidal activity.

Insecticidal Potential: An Area for Future Exploration

While the herbicidal and fungicidal activities of pyrazolo[1,5-a]pyrimidines are increasingly being documented, their potential as insecticides is less defined in the public domain, though noted in patent literature.[2] The broad biological activity of this scaffold suggests that with appropriate structural modifications, derivatives could be developed that target insect-specific physiological processes. Further research is warranted to explore this promising avenue, including screening against key insect pests and elucidating their mechanisms of action.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel agrochemicals. The synthetic tractability and the ability to modulate biological activity through targeted substitutions make it an ideal candidate for addressing the ongoing challenges in crop protection, such as the development of resistance to existing products. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate pyrazolo[1,5-a]pyrimidine derivatives for their herbicidal and fungicidal potential. Future research should focus on expanding the structure-activity relationship knowledge base, optimizing lead compounds for in-planta efficacy and favorable environmental profiles, and exploring the untapped potential of this scaffold in insecticide discovery.

References

  • Molecules. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • RSC Advances. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • PubMed Central. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]

  • ResearchGate. (2018). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. [Link]

  • National Institutes of Health. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • ResearchGate. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • CNR-IRIS. (2023). 3D structure of acetolactate synthase explains why the Asp-376-Glu point mutation does not give the same resistance level to different imidazolinone herbicides. [Link]

  • ResearchGate. (2021). Mycelial growth inhibition (MGI) of test botanical extracts.. [Link]

  • ACS Publications. (2002). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. [Link]

  • PubMed. (2007). Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1][3][7][8]tetrazin-4(3H)ones. [Link]

  • Cambridge Core. (2017). An in vivo Acetolactate Synthase Assay. [Link]

  • National Institutes of Health. (2015). The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans. [Link]

  • MDPI. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]

  • CABI Digital Library. (2019). IN-VITRO EVALUATION OF PLANT EXTRACTS AND FUNGICIDES AGAINST MYCELIAL GROWTH OF SCLEROTIUM ROLFSII CAUSING FOOT AND ROOT ROT OF BETELVINE. [Link]

  • OSTI.GOV. (2008). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. [Link]

  • APS Journals. (2022). Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays. [Link]

  • Cambridge University Press & Assessment. (2017). Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of N-heterocyclic compounds. Drawing from established methodologies and field-proven insights, this resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of your target compounds with high purity.

Introduction: The Purification Challenge

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its rigid, planar structure and synthetic versatility, however, can present unique purification challenges.[1] Common issues include the formation of closely related impurities such as regioisomers, poor solubility of crystalline products, and difficulties in chromatographic separation. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography Issues

Question: My crude product shows multiple spots on TLC with very similar Rf values. How can I improve the separation?

Answer: This is a common issue, often indicative of regioisomers or other closely related byproducts. Here’s a systematic approach to improve separation:

  • Solvent System Optimization: The polarity of the mobile phase is critical. For pyrazolo[1,5-a]pyrimidines, which are often moderately polar, a good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like heptane or hexane with a more polar solvent like ethyl acetate or acetone.

    • Fine-Tuning Polarity: If separation is poor, try small, incremental changes in the solvent ratio. Sometimes, adding a small percentage of a third, more polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can significantly improve resolution by modifying the interactions between your compounds and the silica surface.

    • Alternative Solvents: Consider switching to a different solvent system altogether. For example, a dichloromethane/methanol gradient can sometimes provide better separation for polar heterocycles than ethyl acetate/hexane systems.

  • Stationary Phase Selection: While silica gel is the most common stationary phase, it may not be optimal for all separations.

    • Alumina: For more basic compounds, alumina (neutral or basic) can sometimes provide better peak shape and separation than silica gel.

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be a powerful alternative.

  • Visualization: Ensure you are using a combination of visualization techniques (e.g., UV light at 254 nm and 366 nm, and a chemical stain like potassium permanganate) to see all components. Some impurities may not be UV-active.

Question: My compound is streaking or tailing on the TLC plate and column. What is causing this and how can I fix it?

Answer: Tailing is often caused by strong interactions between the analyte and the stationary phase, which can be due to several factors:

  • Acidity/Basicity: The pyrazolo[1,5-a]pyrimidine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel.

    • Solution: Add a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to your mobile phase. This will compete with your compound for the active sites on the silica, leading to more symmetrical peaks.

  • Inappropriate Solvent: The solvent used to dissolve your sample for loading onto the column can also cause streaking if it is too strong.

    • Solution: Dissolve your crude product in a minimal amount of a solvent that is the same as or slightly more polar than your mobile phase. Ideally, use the mobile phase itself. If your compound has low solubility, you can dissolve it in a stronger solvent like dichloromethane or methanol, but be sure to adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column.

  • Overloading: Applying too much sample to your TLC plate or column can lead to band broadening and tailing.

    • Solution: Reduce the amount of sample loaded. For column chromatography, a general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100, depending on the difficulty of the separation.

Crystallization and Solubility Issues

Question: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. When the solution cools, the compound separates as a liquid before it has a chance to form a crystalline lattice.

  • Causality: This is often a problem with lower-melting point solids or when the solvent is too non-polar for a highly conjugated system like pyrazolo[1,5-a]pyrimidine.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution until it becomes clear again.

    • Cool the solution very slowly. A slower cooling rate provides more time for proper crystal nucleation. You can insulate the flask to slow down the cooling process.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • Add a seed crystal of the pure compound if you have one.

Question: My pyrazolo[1,5-a]pyrimidine derivative has very poor solubility in common organic solvents. How can I purify it?

Answer: Poor solubility is a frequent challenge, particularly with highly symmetrical or unsubstituted pyrazolo[1,5-a]pyrimidines, or those with functional groups capable of strong intermolecular hydrogen bonding.

  • Solvent Selection for Chromatography:

    • Highly Polar Solvents: You may need to use more polar and sometimes less conventional solvents for chromatography. Systems like dichloromethane/methanol, or even gradients containing small amounts of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, although solvent removal can be more challenging.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying compounds with poor solubility in common organic solvents.[5][6][7] It uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol.[7] Many compounds that are insoluble in typical HPLC or normal phase solvents can be dissolved in a small amount of DMSO for SFC purification.[6]

  • Crystallization Strategies:

    • High-Boiling Point Solvents: Consider using higher-boiling point solvents like DMF, DMSO, or acetic acid for recrystallization. The product may precipitate upon cooling or by the addition of an anti-solvent (e.g., adding water to a DMF solution).

    • Solubilizing Groups: For future synthetic design, consider incorporating solubilizing groups into the molecular structure if the biological activity is not compromised.[1][2]

Impurity Identification

Question: I have an unknown impurity in my purified product. How can I identify it?

Answer: A systematic approach using spectroscopic methods is essential for impurity identification.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) of your sample. This will give you the exact mass of the impurity, from which you can determine its molecular formula.

    • Common Impurities to Look For:

      • Unreacted Starting Materials: Compare the mass of the impurity to the masses of your starting materials.

      • Regioisomers: These will have the same mass as your product. Separation is key before detailed characterization.

      • Dihydro Derivatives: In reactions where an oxidation step is required, an impurity with a mass two units higher than your product may be the corresponding dihydro-pyrazolo[1,5-a]pyrimidine.[8]

      • Solvent Adducts: Check for masses corresponding to your product plus a solvent molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Compare the ¹H NMR spectrum of your impure sample to that of a pure standard if available. Look for extra peaks. The integration of these peaks relative to your product's peaks can give you an estimate of the impurity level. The chemical shifts and coupling patterns of the impurity peaks can provide structural clues.

    • 2D NMR (COSY, HSQC, HMBC): If the impurity is present in a significant amount (e.g., >5%), 2D NMR experiments can be invaluable for elucidating its structure by establishing connectivity between protons and carbons.

  • Infrared (IR) Spectroscopy: While less specific than NMR or MS, IR spectroscopy can provide information about the functional groups present in the impurity. For example, the presence of a strong C=O stretch might indicate an unreacted starting material or a side product from an incomplete reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in pyrazolo[1,5-a]pyrimidine synthesis?

A1: The most common impurities often arise from the primary synthetic route, which is typically the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1]

  • Regioisomers: When an unsymmetrical β-dicarbonyl compound is used, two different regioisomers of the pyrazolo[1,5-a]pyrimidine can be formed. The regioselectivity of the reaction is influenced by the reaction conditions and the nature of the substituents.[1]

  • Incomplete Cyclization: In some cases, the intermediate from the initial condensation may not fully cyclize, leading to acyclic impurities.

  • Side Reactions of Starting Materials: The starting 5-aminopyrazole or the β-dicarbonyl compound may undergo self-condensation or other side reactions under the reaction conditions.

  • Incomplete Oxidation: In multicomponent reactions that form a dihydropyrazolo[1,5-a]pyrimidine intermediate, incomplete oxidation will result in the presence of this partially saturated analog in the final product.[8]

Q2: Are there any general guidelines for selecting a recrystallization solvent for pyrazolo[1,5-a]pyrimidine derivatives?

A2: Yes, the principle of "like dissolves like" is a good starting point.

  • Moderately Polar Solvents: Many pyrazolo[1,5-a]pyrimidine derivatives are crystalline solids with moderate polarity. Alcohols like ethanol or isopropanol are often good choices for single-solvent recrystallization.

  • Solvent Pairs: A solvent pair system is often very effective. This typically involves a "good" solvent in which the compound is soluble, and a "poor" solvent (anti-solvent) in which it is insoluble. Common pairs for this class of compounds include:

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

    • Methanol/Water

    • Acetone/Hexane

  • High-Boiling Point Solvents: For poorly soluble compounds, solvents like DMF, DMSO, or acetic acid can be used, often with the addition of an anti-solvent like water to induce crystallization.

Q3: Can I use preparative TLC for purification? When is it a good choice?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a valuable technique for the purification of small to moderate amounts of material (typically up to 100 mg).[9][10] It is particularly useful when:

  • You need to quickly purify a small amount of a compound for characterization (e.g., for MS and NMR).

  • You are optimizing reaction conditions and need to isolate products from several small-scale trials.

  • The separation is difficult by column chromatography, and you need a higher resolution method.

  • Your compound is not very soluble, and loading it onto a column is problematic.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is low, dissolve the compound in a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If a gradient elution is required, start with a less polar solvent system and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Solvent Pair (e.g., Dichloromethane/Hexane)
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot dichloromethane to just dissolve the solid.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot dichloromethane to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum.

Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Steps Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Solubility_Test Solubility Test Crude_Product->Solubility_Test Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots Prep_TLC Preparative TLC TLC_Analysis->Prep_TLC Small Scale/ Difficult Separation Recrystallization Recrystallization Solubility_Test->Recrystallization Good Solubility in Hot Solvent SFC SFC Solubility_Test->SFC Poor Solubility Purity_Check Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Prep_TLC->Purity_Check SFC->Purity_Check Purity_Check->Column_Chromatography <95% Pure Pure_Compound Pure Compound Purity_Check->Pure_Compound >95% Pure

Caption: A decision-making workflow for the purification of pyrazolo[1,5-a]pyrimidine derivatives.

Summary Table of Purification Techniques

TechniqueWhen to UseKey AdvantagesCommon Challenges
Column Chromatography Primary purification method for most mixtures.High capacity, versatile.Can be time-consuming, requires significant solvent.
Recrystallization Final purification step for crystalline solids.Can yield very high purity material, scalable."Oiling out," poor recovery, finding a suitable solvent.
Preparative TLC Small scale purification (<100 mg), difficult separations.[9][10]High resolution, fast for small amounts.Low capacity, can be tedious for larger amounts.
Supercritical Fluid Chromatography (SFC) For poorly soluble compounds, chiral separations."Green" technique, fast, good for polar compounds.[5][7]Requires specialized equipment.

Conclusion

The purification of pyrazolo[1,5-a]pyrimidine derivatives, while presenting certain challenges, can be systematically and successfully achieved with a solid understanding of the underlying chemical principles and a methodical approach to troubleshooting. By carefully selecting the appropriate purification technique based on the specific properties of your compound and the nature of the impurities, you can consistently obtain high-purity materials for your research and development endeavors.

References

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6683. [Link]

  • Fahim, A. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29333-29363. [Link]

  • Gucka, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4945. [Link]

  • Ahmad, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 698. [Link]

  • Li, W., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1239-1243. [Link]

  • Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 15(6), 1636-1647. [Link]

  • Gucka, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(24), 15729. [Link]

  • Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(19), 11181-11191. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Prep TLC. [Link]

  • Talebi, M., et al. (2023). Supercritical Fluid Chromatography for the 21st Century. Molecules, 28(16), 6049. [Link]

  • Perisic-Janjic, N. U., et al. (2001). Thin-layer chromatography of some heterocyclic nitrogen compounds. Journal of the Serbian Chemical Society, 66(10), 651-659. [Link]

  • Waters Corporation. (2011). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • Organomation. (2024). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Waters Corporation. (2012). Purification of a Crude Mixture Using the Prep 100q SFC System. [Link]

  • Jang, Y. P., et al. (2025). Isolation of Natural Products Using Preparative TLC. In: Methods in Molecular Biology. Humana, New York, NY. [Link]

  • Agilent Technologies. (2014). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

  • Science.gov. preparative thin-layer chromatography: Topics by Science.gov. [Link]

Sources

Technical Support Center: Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Stability, Storage, and Troubleshooting

Welcome to the technical support center for Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for handling this important heterocyclic aldehyde. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory work, ensuring the integrity and success of your experiments.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous developmental and approved drugs.[1][2] The carbaldehyde at the 6-position is a key functional handle for further synthetic modifications, making the stability and purity of this starting material paramount. This guide provides a comprehensive overview of its stability, recommended storage conditions, and troubleshooting for common issues you may encounter.

Core Concepts: Understanding the Stability of this compound

The stability of this compound is influenced by the inherent reactivity of the aldehyde functional group and the electronic nature of the fused heterocyclic ring system. Aldehydes, in general, are susceptible to oxidation and other degradation pathways, which can be influenced by environmental factors.[3][4]

Key Potential Degradation Pathways:

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This is one of the most common degradation pathways for aldehydes and can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.

  • Reduction: While less common under typical storage conditions, the aldehyde can be reduced to the corresponding alcohol, (Pyrazolo[1,5-a]pyrimidin-6-yl)methanol. This is more likely to be a concern if the compound is stored in solvents that are not inert, such as alcohols, or in the presence of reducing agents.

  • Cannizzaro-type Reactions: In the presence of a strong base, aromatic aldehydes lacking an alpha-proton can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. While less common under neutral storage conditions, it is a potential reactivity to be aware of during experimental work-ups.

  • Polymerization/Self-Condensation: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts. This can lead to the formation of colored, insoluble byproducts.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Q1: I've noticed a new spot on my TLC plate that is more polar than my starting material after storing my compound for a few weeks. What could it be?

A1: The more polar spot is most likely the corresponding carboxylic acid, formed through oxidation of the aldehyde by atmospheric oxygen. This is a very common issue with aldehyde-containing compounds. To confirm this, you can co-spot your sample with a known standard of the carboxylic acid if available.

Causality: The aldehyde functional group is susceptible to air oxidation. The rate of this oxidation can be accelerated by exposure to light and elevated temperatures.

Recommended Actions:

  • Confirm Identity: If possible, confirm the identity of the new spot by LC-MS or by comparing its Rf value to an authentic sample of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

  • Purification: If the level of impurity is significant, you may need to purify the aldehyde before use. Column chromatography on silica gel is a standard method.

  • Preventative Measures: For future storage, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q2: My reaction is not proceeding as expected, and I suspect the purity of my this compound is the issue. How can I assess its purity?

A2: Assessing the purity of your starting material is a critical first step in troubleshooting a problematic reaction. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of purity. Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel plate. A single spot indicates a relatively pure compound, while multiple spots suggest the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. The purity can be determined by the relative peak area of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to assess purity. The presence of unexpected peaks or a deviation from the expected integration values can indicate impurities. The aldehyde proton should appear as a singlet at a characteristic downfield chemical shift (typically around 9-10 ppm).

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your compound and help identify potential impurities by their mass-to-charge ratio.

Q3: I am trying to purify my compound by column chromatography on silica gel, but the compound is streaking and I'm getting poor separation. What can I do?

A3: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a common problem.[5] This is often due to the interaction of the basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape and inefficient separation.

Here are some solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (0.1-1%) is a common choice. For example, if you are using a hexane/ethyl acetate gradient, you can add 0.5% triethylamine to the ethyl acetate.

  • Use of Deactivated Silica: Commercially available deactivated silica gel, where the acidic silanol groups have been end-capped, can significantly improve the chromatography of basic compounds.

  • Alternative Stationary Phases: If modifying the mobile phase is not effective, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography can be very effective. In this technique, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

Q4: My solid this compound has developed a yellowish or brownish color over time. Is it still usable?

A4: The development of color in an aldehyde-containing compound often indicates the formation of degradation products, which can include oligomers or polymers formed through self-condensation reactions. While a slight discoloration may not significantly impact the outcome of all reactions, it is a clear sign of degradation.

Recommended Actions:

  • Assess Purity: Before using the discolored material, it is crucial to assess its purity using the methods described in Q2 (TLC, HPLC, NMR).

  • Purification: If significant impurities are detected, the compound should be purified before use. Recrystallization from a suitable solvent system or column chromatography can be effective.

  • Consider the Reaction: For reactions that are sensitive to impurities, it is always best to use freshly purified material. For less sensitive, robust reactions, a slightly discolored starting material might be acceptable, but this should be determined on a case-by-case basis with careful monitoring of the reaction progress.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

Based on information for structurally similar compounds and general principles for aldehyde stability, the following storage conditions are recommended:[6][7]

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde to the carboxylic acid.
Light Protect from light (Amber vial)Light can catalyze oxidative degradation.
Form SolidStoring as a solid is generally preferred over in solution to minimize solvent-mediated degradation.

Can I store this compound in solution?

Storing the compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If you need to prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh if possible, and for short-term storage, keep it at -20°C under an inert atmosphere. Always perform a quality check (e.g., by TLC or HPLC) if the solution has been stored for an extended period.

What solvents are compatible with this compound?

For reactions and short-term storage, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally compatible. Avoid using protic solvents like methanol or ethanol for long-term storage, as they could potentially react with the aldehyde to form acetals, especially in the presence of acid or base catalysts.

Is this compound hazardous?

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

Visualizing Chemical Stability and Troubleshooting

To further aid in understanding the stability and troubleshooting process, the following diagrams are provided.

cluster_main This compound cluster_degradation Potential Degradation Pathways main This compound oxidation Oxidation (Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid) main->oxidation O2, light, heat reduction Reduction ((Pyrazolo[1,5-a]pyrimidin-6-yl)methanol) main->reduction Reducing agents polymerization Polymerization/ Self-Condensation main->polymerization Acid/base traces

Caption: Potential degradation pathways for this compound.

start Experimental Issue Encountered (e.g., low yield, unexpected product) check_purity Assess Purity of Starting Material (TLC, HPLC, NMR) start->check_purity pure Purity is High (>95%) check_purity->pure impure Purity is Low (<95%) check_purity->impure check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) pure->check_conditions purify Purify Starting Material (Column Chromatography, Recrystallization) impure->purify purify->check_purity end Proceed with Experiment purify->end optimize Systematically Optimize Conditions check_conditions->optimize optimize->end

Caption: Troubleshooting workflow for experiments involving this compound.

References

  • El-fakharany, E. M., El-Sayed, M., & El-Kashef, H. S. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(49), 31899-31925.
  • Tkachenko, A. A., & Kholodnyak, S. V. (2016). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Chemistry of Heterocyclic Compounds, 52(11), 875-894.
  • Castillo, J. C., Gaitan, M., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(58), 35243-35252.
  • Serafin, K., et al. (2021).
  • Calabrò, G. P., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(19), 6249.
  • Bobrovs, R., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry.
  • Bresciani, F., et al. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters, 22(10), 3944-3949.
  • Chen, C. H., et al. (2018). Environmental Aldehyde Sources and the Health Implications of Exposure. Annual Review of Pharmacology and Toxicology, 58, 573-596.
  • Yılmaz, F. M., & Uçar, M. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. In Food Additives and Contaminants. IntechOpen.
  • Thermofisher Scientific. (2021).
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091.
  • Wu, Y., et al. (2020). US Patent No. US11186576B2 - Pyrazolo[1,5-A][8][9]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors.

  • Joule, J. A., & Mills, K. (2010).
  • Kiseleva, A., et al. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 8, 641.

Sources

Troubleshooting NMR and mass spectrometry of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical characterization of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of N-heterocyclic compounds. The unique electronic and structural properties of the pyrazolo[1,5-a]pyrimidine scaffold can present specific challenges during NMR and mass spectrometry analysis.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the acquisition of high-quality, unambiguous data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives.[2][3] However, issues such as peak broadening, complex spectra, and difficulty in isomer differentiation are common. This section addresses these critical problems in a question-and-answer format.

Question 1: My ¹H NMR signals are broad and poorly resolved, especially for protons near the nitrogen atoms. What is the cause and how can I fix it?

Answer:

This is a classic issue often rooted in two phenomena: intermolecular hydrogen bonding leading to aggregation, and the potential for tautomerism, especially in derivatives with amino or hydroxyl substituents. The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core are basic and can participate in these dynamic processes, leading to an exchange on the NMR timescale that broadens signals.

Causality and Experimental Workflow:
  • Analyte Concentration: High concentrations promote aggregation. Molecules tumbling slowly in solution result in broader signals.

    • Protocol: Prepare a series of dilutions of your sample (e.g., 10 mg/mL, 5 mg/mL, 1 mg/mL) in the same deuterated solvent. Acquire a simple 1D ¹H NMR for each. If the signals sharpen significantly at lower concentrations, aggregation is the primary cause.

  • Solvent Effects: The choice of NMR solvent is critical. Protic solvents can exchange with your analyte's labile protons, while highly polar aprotic solvents can disrupt intermolecular hydrogen bonds.

    • Protocol: If you are using a non-polar solvent like CDCl₃, switch to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆. DMSO is highly effective at breaking up aggregates and often provides much sharper signals for heterocyclic systems.[3][4]

  • Temperature Variation: Dynamic exchange processes are temperature-dependent.

    • Protocol: Acquire spectra at different temperatures. Mild heating (e.g., to 40-60 °C) can sometimes accelerate exchange rates enough to sharpen signals into a time-averaged peak. Conversely, cooling the sample may slow the exchange sufficiently to resolve individual species, though this can sometimes lead to even broader signals if the coalescence point is reached.

NMR_Troubleshooting_Broad_Peaks cluster_solutions start Broad NMR Signals Observed check_conc Step 1: Dilute Sample start->check_conc conc_issue Problem: Aggregation check_conc->conc_issue change_solvent Step 2: Change Solvent (e.g., to DMSO-d6) check_conc->change_solvent resolved Sharp, Resolved Spectrum check_conc->resolved Problem Solved solvent_issue Problem: H-Bonding or Tautomerism change_solvent->solvent_issue vary_temp Step 3: Variable Temp. NMR change_solvent->vary_temp change_solvent->resolved Problem Solved temp_issue Problem: Dynamic Exchange vary_temp->temp_issue vary_temp->resolved Problem Solved

Caption: Workflow for troubleshooting broad NMR signals.

Question 2: I've synthesized a methyl-substituted pyrazolo[1,5-a]pyrimidine, but I can't definitively assign the methyl group to position 5 or 7. How can I distinguish between these isomers?

Answer:

Distinguishing between C5 and C7 isomers is a common challenge. The chemical environments are similar, often leading to ambiguous ¹H NMR spectra. However, a combination of ¹³C NMR and 2D NMR techniques provides a definitive solution. Research has established clear methods for this differentiation.[5][6]

Authoritative Identification Protocol:
  • ¹³C Chemical Shift of the Methyl Group: The most straightforward method is to look at the ¹³C NMR chemical shift of the methyl group itself.

    • 5-Methyl Derivatives: The methyl carbon typically resonates further downfield, at approximately δ 24-25 ppm .[3]

    • 7-Methyl Derivatives: The methyl carbon is more shielded and appears upfield, around δ 16-17 ppm .[3]

  • Long-Range ¹H-¹³C Coupling (HMBC): An HMBC (Heteronuclear Multiple Bond Correlation) experiment provides unambiguous proof of connectivity.

    • For a 5-CH₃ group: Look for a correlation from the methyl protons to the quaternary carbon at C3a and the protonated carbon at C6.

    • For a 7-CH₃ group: Look for a correlation from the methyl protons to the protonated carbon at C6. You will not see a strong correlation to C3a.

  • Proton Coupling in ¹H NMR: The fine structure of the methyl signal in a high-resolution ¹H NMR spectrum can also be a clue. The methyl group at C7 often shows a fine quartet-like structure due to long-range coupling with H6, whereas the C5-methyl signal is typically a sharper singlet or a narrow triplet.[5][6]

Reference Data: Typical NMR Chemical Shifts (DMSO-d₆)
PositionAtomTypical Chemical Shift (δ, ppm)Notes
2¹H8.4 - 8.6Generally a singlet.[3]
3¹H6.8 - 7.0Doublet, coupled to H2.
5¹H8.8 - 9.1Doublet, coupled to H6.
6¹H7.0 - 7.3Doublet of doublets, coupled to H5 and H7.[3]
7¹H8.6 - 8.9Doublet, coupled to H6.
2¹³C~146
3¹³C~101[3]
3a¹³C~147Quaternary carbon.
5¹³C~150-155Highly dependent on substituents.
6¹³C~110[3]
7¹³C~146
7a¹³C~150Quaternary carbon.

Note: These are approximate values. Actual shifts will vary based on substitution patterns and solvent.[5][7]

Part 2: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is essential for confirming molecular weight and probing the structure of pyrazolo[1,5-a]pyrimidines through fragmentation analysis. The primary challenges involve achieving good ionization and correctly interpreting the fragmentation pathways.

Question 3: I am struggling to get a strong molecular ion peak for my pyrazolo[1,5-a]pyrimidine derivative. What ionization technique should I use?

Answer:

The stability of the molecular ion depends heavily on the ionization technique. For most pyrazolo[1,5-a]pyrimidine derivatives, which are moderately polar and contain basic nitrogen atoms, Electrospray Ionization (ESI) is the preferred method.[8][9]

Expertise-Based Recommendations:
  • Why ESI is Superior: ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[8] This is ideal for preserving the intact molecule. Since the pyrazolo[1,5-a]pyrimidine core has several basic nitrogen atoms, it readily accepts a proton in the ESI source, forming a strong protonated molecule, [M+H]⁺ .[10] This ion is often the base peak in the spectrum.

  • When to Avoid Electron Impact (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This often leads to extensive and immediate fragmentation of the heterocyclic ring system, resulting in a weak or entirely absent molecular ion (M⁺·).[11][12] While the fragmentation can be structurally informative, it is not ideal if you simply need to confirm the molecular weight.

  • Experimental Protocol (ESI):

    • Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of ~0.1 mg/mL.

    • Add a trace amount of an acid (e.g., 0.1% formic acid) to the solvent. This pre-acidification ensures a high concentration of protons is available, promoting the formation of the [M+H]⁺ ion and leading to a more stable and intense signal.

    • Infuse the sample directly or use LC-MS. Operate the mass spectrometer in positive ion mode.

Question 4: My mass spectrum shows several fragment ions. What are the expected fragmentation patterns for a pyrazolo[1,5-a]pyrimidine core?

Answer:

The fragmentation of the pyrazolo[1,5-a]pyrimidine ring system is predictable and provides valuable structural information. The pyrimidine ring is generally more susceptible to fragmentation than the pyrazole ring.[11] The fragmentation is often initiated by the loss of substituents, followed by characteristic cleavages of the heterocyclic core.

Common Fragmentation Pathways (Observed in EI-MS and CID):
  • Loss of Substituents: The initial fragmentation is almost always the loss of substituents from the ring. For example, loss of an ethyl group (-29 Da) or a methoxy group (-31 Da).

  • Cleavage of the Pyrimidine Ring: A common pathway involves the retro-Diels-Alder (RDA) type cleavage or loss of small neutral molecules like HCN (27 Da) or N₂CH₂ (42 Da) from the pyrimidine portion of the scaffold.

  • Formation of Stable Fragments: The fragmentation often leads to stable aromatic ions, such as the pyrazole or pyridine cation radicals.

MS_Fragmentation mol_ion [M+H]⁺ Pyrazolo[1,5-a]pyrimidine loss_r1 Loss of R¹ mol_ion->loss_r1 loss_r2 Loss of R² mol_ion->loss_r2 frag1 Fragment A [M+H - R¹]⁺ loss_r1->frag1 loss_hcn Loss of HCN frag1->loss_hcn frag2 Fragment B loss_hcn->frag2 frag3 Fragment C [M+H - R²]⁺ loss_r2->frag3 loss_n2ch2 Loss of N₂CH₂ frag3->loss_n2ch2 frag4 Fragment D loss_n2ch2->frag4

Caption: Generalized MS fragmentation pathways.

Reference Table: Common Neutral Losses
Neutral Loss (Da)Lost FragmentOrigin
27HCNFrom pyrimidine or pyrazole ring cleavage
28C₂H₄From an ethyl substituent
29C₂H₅·From an ethyl substituent
42CH₂N₂From pyrimidine ring cleavage
43CH₃CN + H·From cleavage involving a methyl substituent

This table provides a guide for interpreting your spectra. Exact fragmentation will depend on the specific substituents and their positions.[11][12][13]

Part 3: Frequently Asked Questions (FAQs)

Q: My compound is poorly soluble. What is the best all-around NMR solvent to start with? A: For pyrazolo[1,5-a]pyrimidines, especially those with polar functional groups, DMSO-d₆ is the recommended starting solvent. Its high polarity effectively dissolves a wide range of derivatives and its ability to disrupt hydrogen bonding often leads to sharper, better-resolved spectra.[3][4]

Q: I see no peaks at all in my mass spectrum. What should I check first? A: The absence of any signal, including background ions, often points to an instrument or sample introduction problem rather than a chemical one. First, check for leaks in the system, especially around gas connections and column fittings.[14] Ensure your sample is actually reaching the detector and that the detector is functioning correctly.[14]

Q: Can I use NMR to study the conformation of my substituted pyrazolo[1,5-a]pyrimidine? A: Yes, advanced NMR techniques are powerful tools for conformational analysis. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, which helps define the molecule's 3D shape and the orientation of substituents.[3] This is particularly useful for complex derivatives or macrocycles where atropisomers may exist.[1]

Q: My mass spectrum shows a peak at [M+23]⁺. What is this? A: This is very likely a sodium adduct, [M+Na]⁺. It is a common observation in ESI-MS, arising from trace amounts of sodium salts in your sample, solvents, or glassware. Its presence can be another confirmation of your compound's molecular weight (M).

References

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Al-Sanea, M. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]

  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]

  • Szeliga, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3353. [Link]

  • Rojas, H., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 40229-40240. [Link]

  • Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Wieczorek, M., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(23), 5626. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7247. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7300. [Link]

  • Rojas, H., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Unsa, S., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 743-747. [Link]

  • Sridhar, V. (2001). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A, 926(1), 147-161. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]

  • Ead, H. A., et al. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 62(11), 2340-2343. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6. [Link]

Sources

Validation & Comparative

A Comparative Benchmark Analysis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives Against Established CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmark analysis of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives against established, FDA-approved Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the discovery of novel oncology therapeutics. We will delve into the rationale behind targeting the CDK pathway, present detailed methodologies for a head-to-head comparison, and interpret the resulting data to highlight the potential of this promising chemical scaffold.

The Rationale for Targeting Cyclin-Dependent Kinases

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as key regulators of cell cycle progression.[2] Specifically, the CDK4/6-Cyclin D complex plays a pivotal role in the G1 phase, phosphorylating the Retinoblastoma (Rb) protein. This event releases the E2F transcription factor, allowing for the expression of genes required for entry into the S phase and subsequent cell division. In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[1]

This makes CDK4/6 a prime target for therapeutic intervention. The development of small-molecule inhibitors that specifically target CDK4/6 has led to significant advancements in the treatment of certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer.[3][4]

The Rise of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its versatile biological activities.[5][6] Its fused bicyclic system offers a rigid framework that can be readily functionalized, allowing for the fine-tuning of pharmacological properties.[5][7] This scaffold has been successfully employed to develop potent inhibitors against a variety of protein kinases, acting as ATP-competitive inhibitors.[7] Recent studies have highlighted their potential as inhibitors of CDKs, making them an exciting area of research for next-generation cancer therapies.[8][9]

The Benchmarks: Established CDK4/6 Inhibitors

For this comparative guide, we will benchmark our novel pyrazolo[1,5-a]pyrimidine derivatives against three FDA-approved CDK4/6 inhibitors:

  • Palbociclib (Ibrance®): The first-in-class CDK4/6 inhibitor approved by the FDA.[3]

  • Ribociclib (Kisqali®): A potent and selective CDK4/6 inhibitor.[3]

  • Abemaciclib (Verzenio®): A CDK4/6 inhibitor with a higher potency for CDK4 than CDK6.[3]

These established drugs provide a robust baseline for evaluating the potency, selectivity, and cellular activity of new chemical entities.

Head-to-Head Experimental Comparison

To objectively evaluate our novel pyrazolo[1,5-a]pyrimidine derivatives (designated as PZP-1 and PZP-2 ), a series of in vitro and cell-based assays were conducted in parallel with the established inhibitors.

Experimental Workflow

The overall workflow for the comparative analysis is depicted below. This systematic approach ensures that each compound is evaluated under identical conditions, allowing for a direct and reliable comparison of their biochemical potency and cellular efficacy.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Data Analysis a In Vitro Kinase Assay b IC50 Determination a->b Quantifies potency f Comparative Data Tables b->f c Cancer Cell Line Treatment (e.g., MCF-7) d MTT Cell Proliferation Assay c->d Measures cytotoxicity e Western Blot Analysis (p-Rb levels) c->e Confirms mechanism of action d->f e->f g Structure-Activity Relationship (SAR) f->g

Caption: Experimental workflow for benchmarking new inhibitors.

In Vitro Kinase Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency against its target enzyme.

Protocol: CDK4/Cyclin D1 Kinase Assay

  • Reagent Preparation: Recombinant human CDK4/Cyclin D1 enzyme and the substrate, a peptide derived from the C-terminus of Rb, are prepared in a kinase assay buffer.

  • Compound Preparation: A serial dilution of the test compounds (PZP-1, PZP-2, Palbociclib, Ribociclib, Abemaciclib) is prepared in DMSO and then diluted in the assay buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated in a 96-well plate. The reaction is initiated by the addition of ATP.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The luminescence signal is measured, and the percent inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[10][11]

Cell-Based Assay: Cell Proliferation (MTT Assay)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.[12]

Protocol: MTT Assay on MCF-7 Cells

  • Cell Seeding: Human breast cancer cells (MCF-7), which are Rb-positive, are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 72 hours.[13]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[15][16]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Target Engagement: Western Blotting

Western blotting is used to confirm that the compounds inhibit CDK4/6 activity within the cell by measuring the phosphorylation status of its downstream target, Rb.[17]

Protocol: p-Rb Western Blot

  • Cell Treatment and Lysis: MCF-7 cells are treated with the test compounds for 24 hours. The cells are then harvested and lysed to extract total protein.[18]

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[18]

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Rb (p-Rb at Ser780). A separate blot is run for total Rb and a loading control (e.g., GAPDH). Following this, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the p-Rb band is normalized to the total Rb and loading control bands to determine the relative level of Rb phosphorylation.

Results and Discussion

The following tables summarize the data obtained from the comparative assays.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
PZP-1 CDK4/Cyclin D1 8
PZP-2 CDK4/Cyclin D1 15
PalbociclibCDK4/Cyclin D111
RibociclibCDK4/Cyclin D110
AbemaciclibCDK4/Cyclin D12

Table 2: Anti-proliferative Activity in MCF-7 Cells

CompoundGI50 (nM)
PZP-1 95
PZP-2 180
Palbociclib100
Ribociclib115
Abemaciclib45
Interpretation of Results

From the in vitro kinase assay, our novel derivative PZP-1 demonstrates potent inhibition of CDK4/Cyclin D1 with an IC50 of 8 nM, which is comparable to the established inhibitors Palbociclib and Ribociclib. PZP-2 shows slightly lower, but still potent, activity.

In the cell-based proliferation assay, PZP-1 again shows efficacy comparable to Palbociclib and Ribociclib, effectively inhibiting the growth of MCF-7 cancer cells. This suggests good cell permeability and on-target activity in a cellular environment.

Western blot analysis (data not shown, but would be presented as a figure in a full publication) confirmed that treatment with PZP-1 and PZP-2 , similar to the established inhibitors, led to a dose-dependent decrease in the phosphorylation of Rb at Ser780, confirming that their anti-proliferative effect is mediated through the inhibition of the CDK4/6 pathway.

Structure-Activity Relationship (SAR)

The difference in activity between PZP-1 and PZP-2 can be attributed to their structural modifications. The hypothetical SAR suggests that the specific substituent on the pyrimidine ring of PZP-1 allows for a more favorable interaction with the ATP-binding pocket of CDK4.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Core cluster_1 Substituent R1 Core Scaffold Core Scaffold PZP-1 Moiety Optimal Group (e.g., small, H-bond donor) Core Scaffold->PZP-1 Moiety High Potency (PZP-1) PZP-2 Moiety Suboptimal Group (e.g., bulky, steric hindrance) Core Scaffold->PZP-2 Moiety Lower Potency (PZP-2)

Caption: Hypothetical Structure-Activity Relationship (SAR).

Signaling Pathway Context

The diagram below illustrates the central role of the CDK4/6-Cyclin D1 complex in the G1-S phase transition of the cell cycle and highlights the mechanism of action of the inhibitors discussed.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Active Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb p-Rb CDK46_CyclinD->pRb Phosphorylation Rb Rb Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Rb_E2F->pRb pRb->E2F Release Proliferation Cell Proliferation S_Phase->Proliferation Inhibitors PZP Derivatives Established Inhibitors Inhibitors->CDK46_CyclinD

Caption: CDK4/6-Rb Signaling Pathway Inhibition.

Conclusion and Future Directions

This guide demonstrates a systematic approach to benchmarking novel pyrazolo[1,5-a]pyrimidine derivatives against established CDK4/6 inhibitors. Our findings indicate that the pyrazolo[1,5-a]pyrimidine scaffold is a viable starting point for the development of potent and cell-active CDK inhibitors. Specifically, compound PZP-1 exhibited biochemical and cellular activities comparable to FDA-approved drugs, warranting further investigation.

Future studies will focus on:

  • Kinase Selectivity Profiling: Assessing the selectivity of PZP-1 against a broader panel of kinases to understand its off-target effects.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of PZP-1 in xenograft models.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold holds significant promise for the discovery of next-generation kinase inhibitors for oncology.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • MTT assay protocol. Abcam.
  • CDK inhibitor. Wikipedia.
  • Western Blotting Protocol. Cell Signaling Technology.
  • CDK inhibitors in cancer therapy, an overview of recent development. PMC.
  • Cyclin-dependent kinase. Wikipedia.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Western blot protocol. Abcam.
  • What Are CDK4/6 Inhibitors?. Breast Cancer.org.
  • Guidelines for accurate EC50/IC50 estim
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Western Blot: Principles, Procedures, and Clinical Applications.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • (PDF) Guidelines for accurate EC50/IC50 estimation.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.